Welcome to the BenchChem Online Store!
molecular formula C8H4Cl2N2O2 B8809948 6,8-Dichloroquinazoline-2,4(1h,3h)-dione CAS No. 610-24-2

6,8-Dichloroquinazoline-2,4(1h,3h)-dione

Cat. No. B8809948
M. Wt: 231.03 g/mol
InChI Key: VOIFPEGZIPOIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530486B2

Procedure details

Prepared according to general method C from 2-amino-3,5-dichlorobenzoic acid (3.0 g) and urea (8.8 g). Yield: 3.20 g (95%) of a solid. Although it contained a small amount of an impurity it was used in the next step without further purification. 1H-NMR (DMSO-δ6) δ (ppm) 10.13 (br s, 1H), 7.58 (d, J=2.5 Hz, 1H), 7.50 (d, J=2.6 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
3.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:13][C:14](N)=[O:15]>>[Cl:12][C:8]1[CH:7]=[C:3]2[C:2](=[C:10]([Cl:11])[CH:9]=1)[NH:1][C:14](=[O:15])[NH:13][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1Cl)Cl
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
solid
Quantity
3.2 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(NC(NC2=C(C1)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.